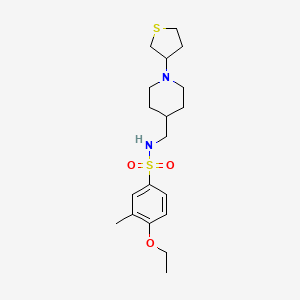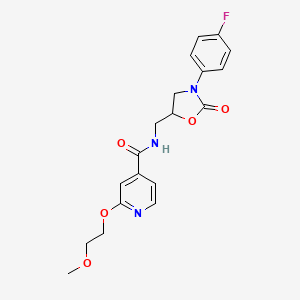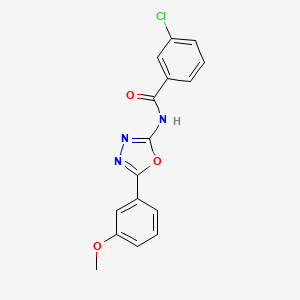![molecular formula C11H20ClNO3 B2695212 Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride CAS No. 2445790-37-2](/img/structure/B2695212.png)
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amine group (-NH2), a carboxylate ester group (-COOCH3), and a hydrochloride salt. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . It also contains an amine group (-NH2), a carboxylate ester group (-COOCH3), and a hydrochloride salt .Chemical Reactions Analysis
The compound contains several functional groups (amine, ester, spirocyclic ring) that are known to undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ester group could undergo hydrolysis, reduction, or reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Generally, compounds with amine groups can form hydrogen bonds, which could increase their boiling points and solubilities in water. The presence of the ester group could make the compound susceptible to hydrolysis .科学的研究の応用
1. Organic Synthesis and Chemical Transformations
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a key intermediate in organic synthesis, enabling the construction of complex molecular architectures. For instance, it is involved in regioselective cycloaddition reactions to create substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its utility in forming spiro compounds with potential biological activity (Molchanov & Tran, 2013). Similarly, its derivatives have been synthesized as anisatin models, reflecting its role in the preparation of bioactive compounds (Kato et al., 1985).
2. Building Blocks for Bioactive Compounds
The compound and its related structures are foundational in synthesizing bioactive molecules, including potential pharmaceuticals. For example, functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives have been synthesized from nucleophilic oxirane ring opening, indicating its versatility in accessing diverse biologically relevant frameworks (Santos et al., 2000).
3. Peptide Synthesis and Novel Dipeptide Synthons
In the realm of peptide synthesis, derivatives of this compound have been used to create new dipeptide synthons, illustrating its application in developing novel building blocks for peptide construction. This aspect is critical for synthesizing peptides with specific biological functions or therapeutic potential (Suter et al., 2000).
4. Advanced Materials and Catalysis
Beyond pharmaceutical applications, this chemical entity finds use in materials science and catalysis. For instance, its derivatives have been explored for their potential in creating new types of polymers with unique properties, highlighting its contribution to the development of advanced materials (Ferruti et al., 2000).
作用機序
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The amine group could potentially interact with biological targets such as enzymes or receptors, and the ester group could be hydrolyzed in biological systems to release a carboxylic acid and an alcohol .
特性
IUPAC Name |
methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-5-11(6-8)4-2-3-9(7-12)15-11;/h8-9H,2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKHDJNCIRUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCCC(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2695134.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)
![7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2695137.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)


![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)